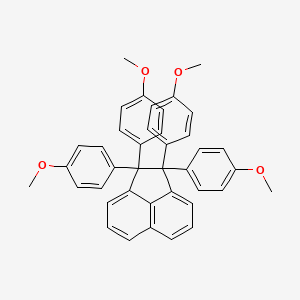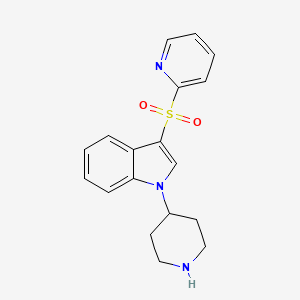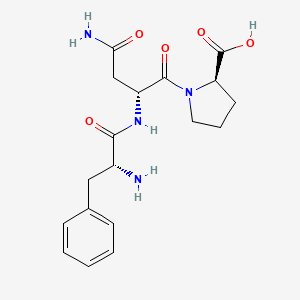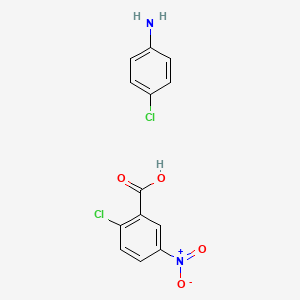
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central acenaphthylene core with four methoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene with 4-methoxyphenyl derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions may produce various substituted acenaphthylenes .
Scientific Research Applications
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene, 1,1,2,2-tetrakis(4-chlorophenyl)-1,2-dihydro-: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl-: Lacks the methoxy groups, making it less reactive in certain chemical reactions
Uniqueness
The methoxy groups can participate in additional chemical reactions, making this compound more versatile compared to its analogs .
Properties
CAS No. |
673458-29-2 |
|---|---|
Molecular Formula |
C40H34O4 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(4-methoxyphenyl)acenaphthylene |
InChI |
InChI=1S/C40H34O4/c1-41-32-19-11-28(12-20-32)39(29-13-21-33(42-2)22-14-29)36-9-5-7-27-8-6-10-37(38(27)36)40(39,30-15-23-34(43-3)24-16-30)31-17-25-35(44-4)26-18-31/h5-26H,1-4H3 |
InChI Key |
IKZMMYVLFULEDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)

![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)

